Benzo[b]phenanthro[2,3-d]thiophene

Catalog No.
S13149073
CAS No.
248-85-1
M.F
C20H12S
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]phenanthro[2,3-d]thiophene

CAS Number

248-85-1

Product Name

Benzo[b]phenanthro[2,3-d]thiophene

IUPAC Name

10-thiapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene

Molecular Formula

C20H12S

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-18-16-7-3-4-8-19(16)21-20(18)12-17(14)15/h1-12H

InChI Key

GDBRLJQTLSLZLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC5=CC=CC=C54

Benzo[b]phenanthro[2,3-d]thiophene is a polycyclic aromatic compound characterized by its fused aromatic rings and a sulfur atom integrated into its structure. This compound belongs to the family of benzo-thiophenes, which are known for their unique electronic properties and potential applications in organic electronics. The molecular formula is C15H10SC_{15}H_{10}S, and it features a complex arrangement that contributes to its stability and reactivity.

Typical of polycyclic aromatic compounds, including:

  • Electrophilic Substitution: The presence of electron-rich aromatic rings allows for electrophilic aromatic substitution reactions, which can introduce substituents at various positions on the rings.
  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions. For instance, oxidation reactions involving cytochrome P450 enzymes can lead to the formation of benzo[b]naphtho[1,2-d]thiophene as a metabolic product .
  • Diels-Alder Reactions: It can participate in Diels-Alder reactions due to the presence of conjugated double bonds, forming adducts with dienophiles.

Research indicates that benzo[b]phenanthro[2,3-d]thiophene exhibits biological activity, particularly in terms of mutagenicity and potential carcinogenicity. Similar compounds have shown weak mutagenic effects in certain biological assays, suggesting that this compound may also possess similar properties. Studies on related thiophenes indicate their ability to interact with cellular mechanisms, potentially leading to genotoxic effects .

The synthesis of benzo[b]phenanthro[2,3-d]thiophene typically involves several key methods:

  • Cyclization Reactions: One common approach is the cyclization of simpler precursors such as benzo[b]thiophenes under specific conditions that promote ring closure. For example, two molecules of benzo[b]thiophene sulfoxide can condense through a Diels-Alder mechanism to form the target compound .
  • Multi-step Synthetic Routes: Advanced synthetic strategies may involve multiple steps including oxidation, reduction, and cyclization to achieve the desired structural complexity .

Benzo[b]phenanthro[2,3-d]thiophene has potential applications in various fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors, particularly in organic thin-film transistors and solar cells.
  • Material Science: Due to its stability and electronic characteristics, it is explored for use in advanced materials for photonic applications.
  • Biological Research: Understanding its biological activity can aid in the development of new pharmaceuticals or environmental monitoring tools.

Studies focusing on the interactions of benzo[b]phenanthro[2,3-d]thiophene with biological systems have revealed insights into its metabolic pathways and potential toxicity. For instance, research has shown that metabolic activation can lead to the formation of reactive intermediates that bind to cellular macromolecules, contributing to its mutagenic potential . Additionally, interaction studies with enzymes such as cytochrome P450 have been significant in understanding its bioactivation processes.

Benzo[b]phenanthro[2,3-d]thiophene shares structural similarities with several other compounds. Here are some comparable compounds along with a brief description highlighting their uniqueness:

Compound NameDescriptionUniqueness
Benzo[b]naphtho[1,2-d]thiopheneA related compound known for its mutagenic properties.Exhibits different metabolic pathways compared to benzo[b]phenanthro[2,3-d]thiophene.
Benzo[b]thieno[2,3-d]thiopheneContains a similar thiophene core but lacks additional phenanthrene rings.Often used in organic electronics due to its p-type behavior.
Benzo[b]phenanthro[4,3-d]thiopheneAnother isomer with distinct electronic properties.Exhibits different reactivity patterns due to structural variations.
Benzo[b]phenanthro[2,1-d]thiopheneSimilar structure but varies in ring fusion patterns.Displays unique spectral properties compared to benzo[b]phenanthro[2,3-d]thiophene.

This comparison illustrates how subtle differences in structure can lead to significant variations in properties and applications among similar compounds.

XLogP3

6.9

Hydrogen Bond Acceptor Count

1

Exact Mass

284.06597156 g/mol

Monoisotopic Mass

284.06597156 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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